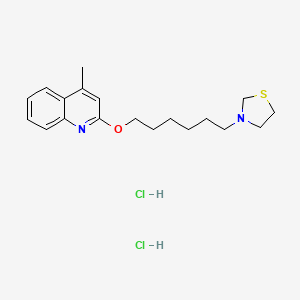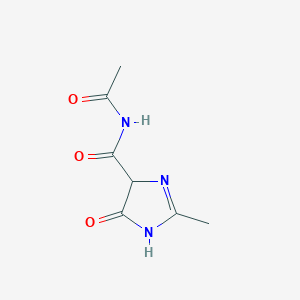
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide
Vue d'ensemble
Description
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide is a chemical compound belonging to the class of imidazole derivatives Imidazoles are heterocyclic aromatic organic compounds, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.
Oxidation: The imidazole ring is then oxidized to introduce the keto group at the 5-position.
Acetylation: The compound is acetylated to introduce the N-acetyl group at the nitrogen atom.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the keto group to a hydroxyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Derivatives with different functional groups.
Applications De Recherche Scientifique
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide is compared with other similar compounds, such as:
Imidazole: The parent compound with similar biological and chemical properties.
Indole: Another heterocyclic compound with applications in medicine and biology.
Pyrazole: A related compound with distinct chemical and biological properties.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
N-acetyl-2-methyl-5-oxo-1,4-dihydroimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-8-5(6(12)9-3)7(13)10-4(2)11/h5H,1-2H3,(H,8,9,12)(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLHRFVWBPPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(C(=O)N1)C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668921 | |
| Record name | N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412307-95-0 | |
| Record name | N-Acetyl-2-methyl-5-oxo-4,5-dihydro-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


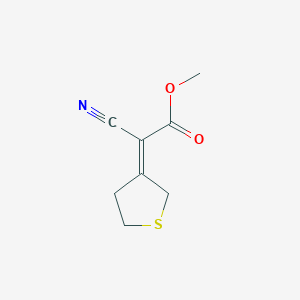
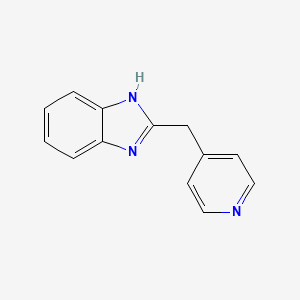
![2-Tert-butylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3351910.png)

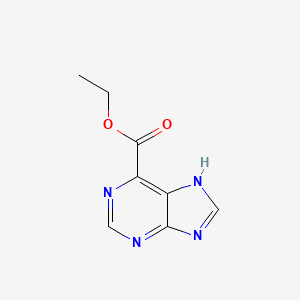
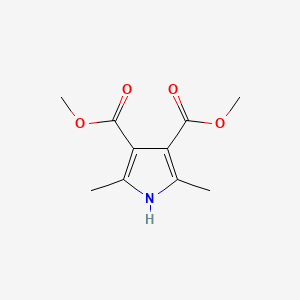

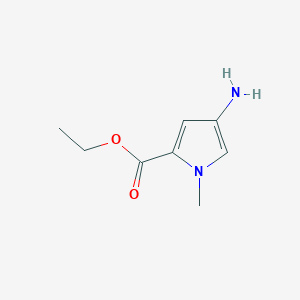
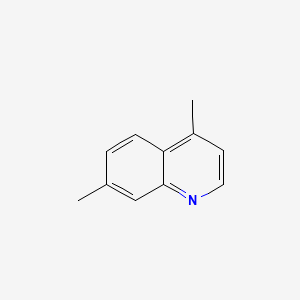
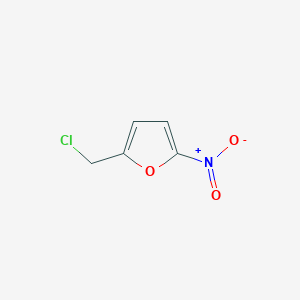
![1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3351973.png)


